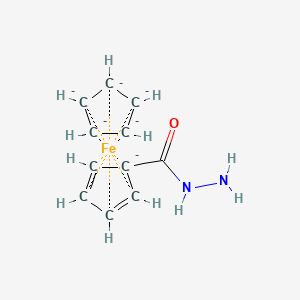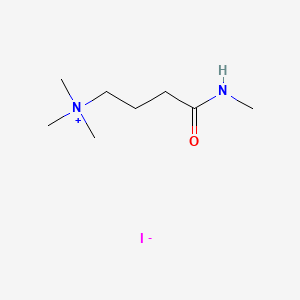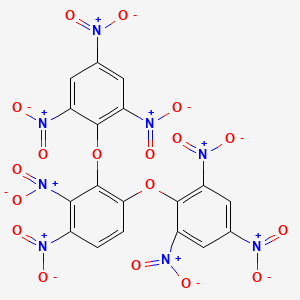
Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene is a heterocyclic organic compound with the molecular formula C18H6N8O18 and a molecular weight of 622.283 g/mol . This compound is known for its high density and stability, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene typically involves the nitration of 1,2-bis(2,4,6-trinitrophenoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced for research purposes. The production process involves similar nitration reactions but on a larger scale, with stringent safety measures due to the compound’s explosive nature .
Análisis De Reacciones Químicas
Types of Reactions: Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of amines, while substitution reactions can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, although specific applications are limited.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The pathways typically involve electron transfer processes, which are facilitated by the compound’s nitro groups .
Comparación Con Compuestos Similares
- 2,4-Dinitro-1-(trifluoromethoxy)benzene
- 5,5’-Dinitro-2,2’-bis(polynitromethyl)-bi(1,2,3(4)-triazoles)
- 2,9-Dinitro-bis[1,2,4]triazolo[1,5-d:5′,1′-f][1,2,3,4]tetrazine
Comparison: Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene is unique due to its high density and stability, which are attributed to its multiple nitro groups. Compared to similar compounds, it offers enhanced thermal stability and lower sensitivity to mechanical stimuli, making it a safer option for high-energy applications .
Propiedades
Número CAS |
94248-50-7 |
|---|---|
Fórmula molecular |
C18H6N8O18 |
Peso molecular |
622.3 g/mol |
Nombre IUPAC |
1,2-dinitro-3,4-bis(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C18H6N8O18/c27-19(28)7-3-10(22(33)34)16(11(4-7)23(35)36)43-14-2-1-9(21(31)32)15(26(41)42)18(14)44-17-12(24(37)38)5-8(20(29)30)6-13(17)25(39)40/h1-6H |
Clave InChI |
FAKFPWLRJYDADO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)
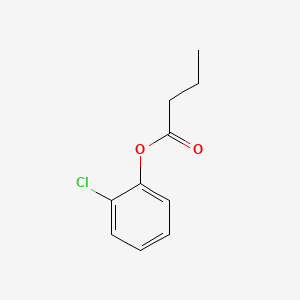
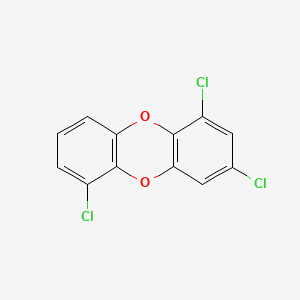
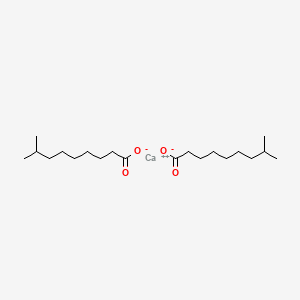
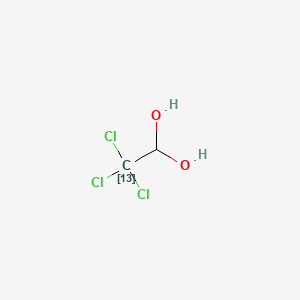
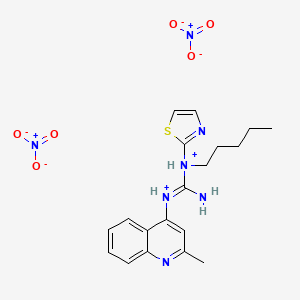
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
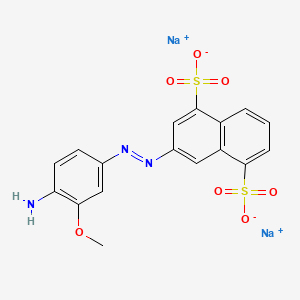
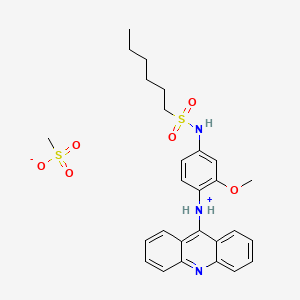
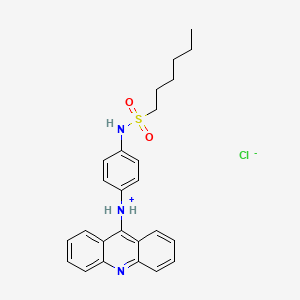
![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
